
4-(4-Acetyl-3-chlorophenoxy)benzonitrile
Descripción general
Descripción
4-(4-Acetyl-3-chlorophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile group attached to a phenoxy ring, which is further substituted with an acetyl and a chloro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile typically involves the following steps:
Nitrile Formation:
Phenoxy Group Introduction: The phenoxy group can be introduced via an etherification reaction, where a phenol derivative reacts with a halogenated benzene compound.
Acetylation: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Chlorination: The chloro group can be introduced via a halogenation reaction using chlorine or a chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, secondary amines, or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Acetyl-phenoxy)-benzonitrile: Lacks the chloro group, which may affect its reactivity and applications.
4-(3-Chloro-phenoxy)-benzonitrile:
4-(4-Acetyl-3-chloro-phenoxy)-benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
4-(4-Acetyl-3-chlorophenoxy)benzonitrile is unique due to the presence of both the acetyl and chloro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can make it a versatile intermediate in organic synthesis and a candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C15H10ClNO2 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
4-(4-acetyl-3-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C15H10ClNO2/c1-10(18)14-7-6-13(8-15(14)16)19-12-4-2-11(9-17)3-5-12/h2-8H,1H3 |
Clave InChI |
ZLCJLABQPDFNSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
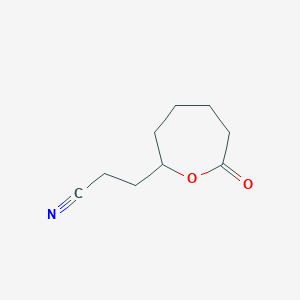
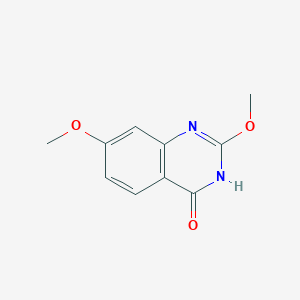
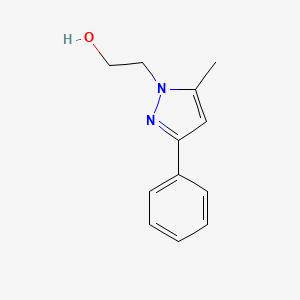
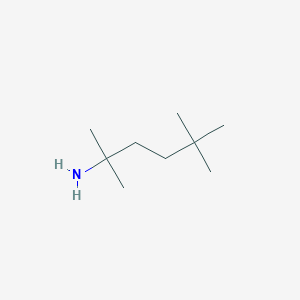

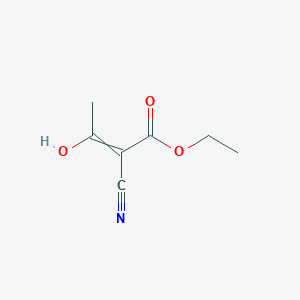
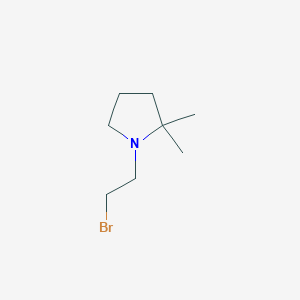
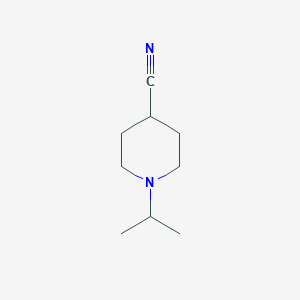
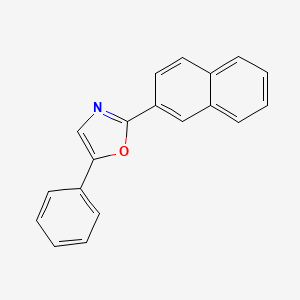
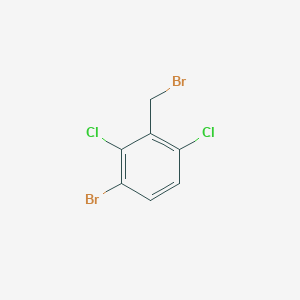
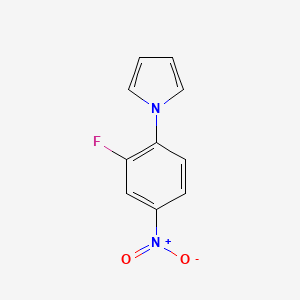
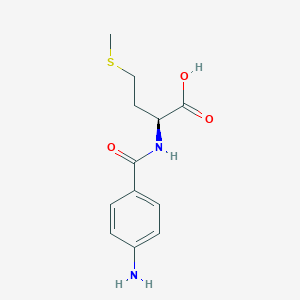
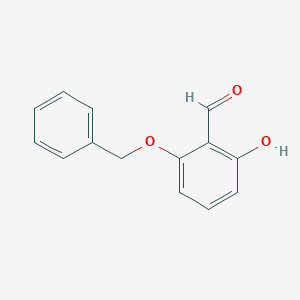
![Cyclopropanamine,1-(1h-pyrrolo[3,2-b]pyridin-5-yl)-](/img/structure/B8583884.png)
